6-Imino-5-methylidenepyrimidin-2-one
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Overview
Description
6-Imino-5-methylidenepyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Imino-5-methylidenepyrimidin-2-one typically involves the condensation of suitable precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrimidine derivatives, including this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Imino-5-methylidenepyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine amines.
Scientific Research Applications
6-Imino-5-methylidenepyrimidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Imino-5-methylidenepyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Pyrimidine: The parent compound of 6-Imino-5-methylidenepyrimidin-2-one, widely found in nucleic acids.
2-Aminopyrimidine: A derivative with similar structural features and biological activities.
5-Methylpyrimidine: Another related compound with distinct chemical properties.
Uniqueness: this compound stands out due to its unique imino and methylidene functional groups, which confer specific reactivity and potential biological activities not commonly found in other pyrimidine derivatives.
Properties
Molecular Formula |
C5H5N3O |
---|---|
Molecular Weight |
123.11 g/mol |
IUPAC Name |
6-imino-5-methylidenepyrimidin-2-one |
InChI |
InChI=1S/C5H5N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H2,(H2,6,8,9) |
InChI Key |
GXNFUTJKOLPOEV-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=NC(=O)NC1=N |
Origin of Product |
United States |
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